molecular formula C13H26NO6P B5917697 ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate

ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate

Cat. No. B5917697
M. Wt: 323.32 g/mol
InChI Key: UCTAQMNRLRAWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate, commonly known as EEPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEPMA is a phosphonate ester derivative of beta-alanine, which is an amino acid. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EEPMA is not fully understood. However, it is believed that EEPMA exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, EEPMA was found to inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the synthesis of polyamines that are required for cell growth and proliferation. EEPMA was also found to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
In insect cells, EEPMA was found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the transmission of nerve impulses. EEPMA was also found to inhibit the activity of glutathione S-transferase, which is an enzyme that is involved in the detoxification of xenobiotics.
Biochemical and Physiological Effects
EEPMA has been shown to have various biochemical and physiological effects. In a study conducted on rats, EEPMA was found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. EEPMA was also found to decrease the levels of malondialdehyde, which is a marker of lipid peroxidation that is associated with oxidative stress.
In another study conducted on rats, EEPMA was found to increase the levels of acetylcholine, which is a neurotransmitter that is involved in the transmission of nerve impulses. EEPMA was also found to increase the levels of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using EEPMA in lab experiments is its high purity and stability. EEPMA is a stable compound that can be easily synthesized in large quantities. Another advantage of using EEPMA is its low toxicity. EEPMA has been shown to have low toxicity in various animal models, which makes it a safe compound to use in lab experiments.
One of the limitations of using EEPMA in lab experiments is its limited solubility in water. EEPMA is a hydrophobic compound that requires organic solvents for solubilization. Another limitation of using EEPMA is its high cost. EEPMA is a relatively expensive compound compared to other compounds that are used in lab experiments.

Future Directions

There are several future directions for the research on EEPMA. One of the future directions is to study the potential use of EEPMA as a therapeutic agent for various diseases. EEPMA has been shown to have anti-inflammatory and anti-cancer activity, which makes it a potential candidate for the development of new drugs.
Another future direction is to study the mechanism of action of EEPMA in more detail. The exact mechanism by which EEPMA exerts its effects is not fully understood. Further studies are needed to elucidate the molecular targets of EEPMA and its downstream signaling pathways.
Conclusion
EEPMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEPMA has been synthesized using various methods and has been studied for its biochemical and physiological effects. EEPMA has been shown to have anti-inflammatory and anti-cancer activity, as well as insecticidal and antifungal activity. Further research is needed to elucidate the mechanism of action of EEPMA and its potential applications in various fields.

Synthesis Methods

Several methods have been developed for the synthesis of EEPMA. One of the most common methods involves the reaction of beta-alanine with isopropyl chloroformate to form N-(isopropoxycarbonyl)-beta-alanine. This intermediate is then reacted with trimethyl phosphite and ethanol to form EEPMA. Another method involves the reaction of beta-alanine with 2-chloroethanol and trimethyl phosphite to form EEPMA. Both methods yield EEPMA in good yields and purity.

Scientific Research Applications

EEPMA has been studied for its potential applications in various fields. In the field of medicine, EEPMA has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In a study conducted on mice, EEPMA was found to inhibit the growth of tumors by inducing apoptosis (programmed cell death) in cancer cells. EEPMA was also found to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis.
In the field of agriculture, EEPMA has been studied for its potential use as a pesticide. In a study conducted on tomato plants, EEPMA was found to have insecticidal activity against whiteflies and spider mites. EEPMA was also found to have antifungal activity against Botrytis cinerea, which is a common fungal pathogen that causes gray mold disease in plants.

properties

IUPAC Name

ethyl 3-[ethoxycarbonyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26NO6P/c1-6-18-12(15)8-9-14(13(16)19-7-2)10-21(5,17)20-11(3)4/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTAQMNRLRAWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CP(=O)(C)OC(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3-[methyl(isopropyl)phosphinatomethyl](ethoxycarbonyl)amino-, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.